molecular formula C13H14N2O B15183983 2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one CAS No. 76697-02-4

2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one

Cat. No.: B15183983
CAS No.: 76697-02-4
M. Wt: 214.26 g/mol
InChI Key: VRIYBSNVBCDACJ-UHFFFAOYSA-N
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Description

2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by cyclization with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: Another class of fused heterocycles with potential biological activity.

    Phenylpyrimidines: Compounds with a phenyl group attached to a pyrimidine ring.

Uniqueness

2,6,7,8-Tetrahydro-6-phenylpyrrolo(1,2-a)pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

76697-02-4

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H14N2O/c16-13-8-9-14-12-7-6-11(15(12)13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

VRIYBSNVBCDACJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NCCC(=O)N2C1C3=CC=CC=C3

Origin of Product

United States

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